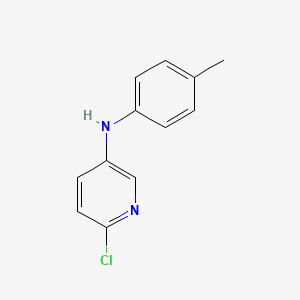![molecular formula C25H24O2 B14240962 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- CAS No. 364730-56-3](/img/structure/B14240962.png)
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- typically involves the reaction of dihydropyran with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with triphenylmethanol to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at room temperature to moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyranones, while reduction can produce dihydropyran derivatives. Substitution reactions can result in a variety of functionalized pyran compounds .
Scientific Research Applications
2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)- involves its interaction with various molecular targets. The triphenylmethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The pyran ring structure allows for interactions with nucleophiles and electrophiles, facilitating various chemical reactions and pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with different substituents.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: A similar compound with a different alkyl group attached to the pyran ring.
Uniqueness
This group can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
364730-56-3 |
|---|---|
Molecular Formula |
C25H24O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2S)-2-(trityloxymethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C25H24O2/c1-4-12-21(13-5-1)25(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-20-24-18-10-11-19-26-24/h1-17,24H,18-20H2/t24-/m0/s1 |
InChI Key |
UWYJPFNZHBXFRC-DEOSSOPVSA-N |
Isomeric SMILES |
C1C=CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C=CCOC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
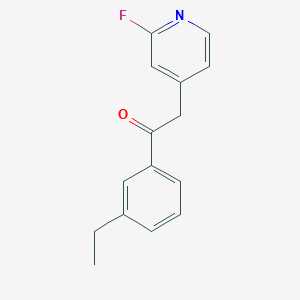
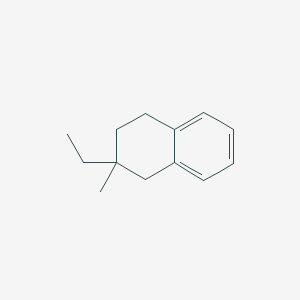
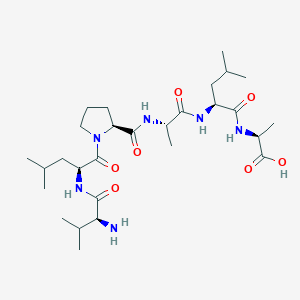
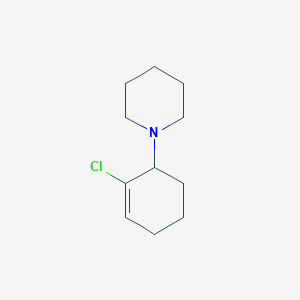
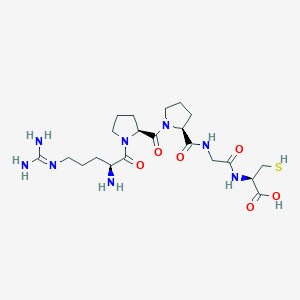
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
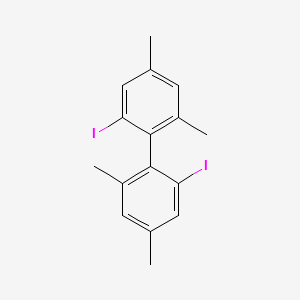
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
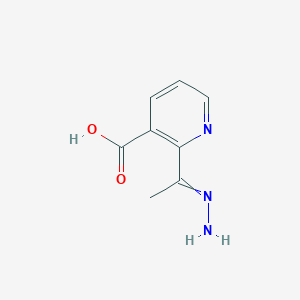
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
